molecular formula C13H17NO5 B12950555 Cbz-(r)-2-amino-3-hydroxy-3-methylbutanoic acid

Cbz-(r)-2-amino-3-hydroxy-3-methylbutanoic acid

Cat. No.: B12950555
M. Wt: 267.28 g/mol
InChI Key: MFRLLTJYHNOXRS-JTQLQIEISA-N
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Description

Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid is a compound that features a carboxybenzyl (Cbz) protecting group attached to an amino acid. This compound is significant in organic synthesis, particularly in the field of peptide synthesis, due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid typically involves the protection of the amino group using benzyl chloroformate (Cbz-Cl). The reaction is carried out under Schotten-Baumann conditions, which involve the use of a carbonate base or an organic base . The reaction proceeds with the nucleophilic attack of the amino group on the highly reactive chloroformate, resulting in the formation of the Cbz-protected amino acid .

Industrial Production Methods

Industrial production methods for Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Cbz group can be selectively removed under mild conditions, allowing for the subsequent functionalization of the amino acid . The molecular targets and pathways involved in its action are primarily related to its role as a protecting group in organic synthesis .

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

(2R)-3-hydroxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C13H17NO5/c1-13(2,18)10(11(15)16)14-12(17)19-8-9-6-4-3-5-7-9/h3-7,10,18H,8H2,1-2H3,(H,14,17)(H,15,16)/t10-/m0/s1

InChI Key

MFRLLTJYHNOXRS-JTQLQIEISA-N

Isomeric SMILES

CC(C)([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

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